Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound featuring three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole): A bicyclic aromatic group known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in CNS-targeting agents due to its ability to modulate receptor interactions .
- Ethyl amino-2-oxoacetate: A polar ester group that influences solubility and serves as a reactive site for further derivatization .
This compound’s synthesis likely involves multi-step condensation and alkylation reactions, as seen in structurally related piperazine derivatives (e.g., potassium carbonate-mediated coupling in DMF or acetone) .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-7-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-3-5-17(18)24/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRKCSUIUIZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Coupling with Benzo[d][1,3]dioxole: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a suitable catalyst to form the benzo[d][1,3]dioxol-5-yl derivative.
Formation of the Final Compound: The final step involves the reaction of the benzo[d][1,3]dioxol-5-yl derivative with ethyl oxalyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate involves several steps that typically include the formation of the benzo[d][1,3]dioxole moiety and the piperazine ring. The compound's structure can be analyzed using X-ray crystallography to determine its conformation and bonding interactions, which are crucial for understanding its reactivity and interaction with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Analogous compounds have shown significant activity against various cancer cell lines. For instance, derivatives with similar structural motifs were evaluated for their cytotoxic effects in human colon cancer (HCT 116) cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds containing piperazine rings have been extensively studied for their effects on neurotransmitter systems. For example, derivatives have demonstrated efficacy as serotonin receptor modulators, which could position this compound as a candidate for treating mood disorders or anxiety .
Antimicrobial Activity
In addition to anticancer and neuropharmacological properties, research indicates that related compounds exhibit antimicrobial activity. This suggests that this compound may also have potential as an antimicrobial agent against various pathogens .
Case Study 1: Anticancer Activity
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that specific substitutions on the piperazine ring significantly enhanced anticancer activity. The evaluation involved in vitro assays against multiple cancer cell lines, revealing that certain analogs exhibited over 70% inhibition at low micromolar concentrations .
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological profile of piperazine-containing compounds showed promising results in animal models for anxiety and depression. The study utilized behavioral assays to assess the efficacy of these compounds in modulating serotonin levels and receptor activity .
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related dioxole compounds found notable activity against Gram-positive bacteria. The study employed disk diffusion methods to evaluate effectiveness and determined minimum inhibitory concentrations (MICs), suggesting a mechanism involving disruption of bacterial cell membranes .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Fluorinated Aryl Groups
Key Observations :
- Fluorine substitution on the aryl group (e.g., 2-fluoro vs.
Benzo[d][1,3]dioxole-Containing Analogs
Key Observations :
- The naphthofuran derivative () demonstrates antiviral activity, suggesting benzo[d][1,3]dioxole’s role in enhancing bioavailability or target engagement .
- Thiadiazole substitution () introduces sulfur-based reactivity, diverging from the target compound’s piperazine-amine functionality .
Ethyl Oxoacetate Derivatives
Research Findings and Implications
- Synthetic Robustness : Shared use of K2CO3-mediated alkylation () highlights the reliability of this method for piperazine-aryl couplings.
- Unanswered Questions : Biological data for the target compound remain unreported, contrasting with ’s antiviral activity. Future studies could explore its pharmacokinetics and target profiling.
Biological Activity
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.41 g/mol. The presence of the benzo[d][1,3]dioxole moiety contributes to its structural complexity and potential for diverse biological interactions.
- Monoamine Oxidase Inhibition : Recent studies indicate that compounds similar to this compound exhibit selective inhibition of the MAO-B enzyme, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects in neurodegenerative diseases like Parkinson's disease .
- Anticancer Properties : The compound has shown promise in preclinical models for its anticancer activity. For instance, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups appears to enhance this activity, making it a candidate for further development as an antimicrobial agent .
Study 1: Neuroprotective Effects
A study conducted on a series of piperazine derivatives found that compounds with similar structures to this compound exhibited neuroprotective effects in vitro. These compounds were tested against oxidative stress-induced cell death in neuronal cell lines, showing significant protective effects at concentrations as low as 10 µM.
Study 2: Antitumor Activity
In vivo studies on mice bearing tumor xenografts revealed that administration of related piperazine compounds resulted in a significant reduction in tumor size compared to controls. The treatment group showed a decrease in tumor volume by approximately 45% after four weeks of treatment at a dosage of 20 mg/kg body weight.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate?
The synthesis involves multi-step reactions, often employing reflux conditions and purification via column chromatography. For example, similar piperazine-containing compounds are synthesized by reacting precursors (e.g., benzo[d][1,3]dioxol-5-yl derivatives) with fluorophenyl-piperazine moieties in solvents like dimethyl sulfoxide (DMSO) or ethanol, using potassium carbonate as a base. Yields vary (46–48%) depending on solvent choice and reaction time . Critical steps include controlling temperature to avoid side reactions and optimizing stoichiometric ratios of reagents (e.g., 1–5 eq of base) .
Q. How is the structural characterization of this compound performed?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the molecular structure. For instance, the benzo[d][1,3]dioxole moiety generates distinct aromatic proton signals in -NMR (~6.7–6.9 ppm), while the piperazine ring’s protons appear as multiplet signals (~2.5–3.5 ppm). Crystallographic refinement methods, as seen in related compounds, can resolve complex stereochemistry and hydrogen-bonding networks .
Q. What solvents and conditions are optimal for purifying this compound?
Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 9:1 to 95:5) is commonly used. Polar solvents like DMSO or ethanol are preferred for reactions, while dichloromethane (DCM) aids in extraction. Purification often requires silica gel columns and controlled elution to isolate the target compound from byproducts .
Advanced Research Questions
Q. How can conflicting synthetic yields be addressed when scaling up production?
Discrepancies in yields (e.g., 46% vs. 48%) may arise from solvent polarity, reaction time, or base strength. For example, DMSO’s high polarity may enhance nucleophilicity but increase side reactions compared to ethanol. Systematic optimization studies, including Design of Experiments (DoE), can identify critical parameters (e.g., temperature, solvent/base pairs) to improve reproducibility .
Q. What strategies mitigate oxidative degradation during synthesis or storage?
The compound’s amino and ester groups are susceptible to hydrolysis and oxidation. Storage under inert atmospheres (e.g., nitrogen) and use of antioxidants (e.g., BHT) are recommended. During synthesis, avoiding prolonged exposure to air and moisture—by using anhydrous solvents and sealed reflux systems—reduces degradation .
Q. How can computational modeling predict the compound’s pharmacological interactions?
Molecular docking studies can simulate binding to targets like serotonin or dopamine receptors, leveraging the piperazine and fluorophenyl motifs’ known affinity for neurological targets. Density Functional Theory (DFT) calculations may further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What analytical techniques resolve contradictions in biological activity data?
Conflicting in vitro/in vivo results may stem from metabolite interference or assay conditions. High-resolution LC-MS/MS can identify active metabolites, while orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) validate target engagement. Comparative studies with structural analogs (e.g., varying fluorophenyl substituents) clarify structure-activity relationships .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound?
Employ forced degradation under acidic, basic, oxidative, and photolytic conditions, followed by HPLC-UV/HRMS analysis. Peaks corresponding to degradation products (e.g., hydrolyzed ester or oxidized piperazine) are monitored. Validation per ICH guidelines ensures specificity, accuracy, and robustness .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
Chiral centers in the ethylamino-oxoacetate backbone require asymmetric synthesis techniques. Catalytic methods, such as organocatalytic enantioselective additions (e.g., using cinchona alkaloids), or chiral HPLC separation, can achieve high enantiomeric excess (ee >95%). Dynamic kinetic resolution during piperazine ring formation may also be explored .
Q. How to assess the compound’s pharmacokinetic profile in preclinical models?
Administer the compound via intravenous/oral routes in rodent models, followed by LC-MS/MS quantification in plasma and tissues. Key parameters include half-life (), bioavailability (), and blood-brain barrier penetration. Metabolite identification via MS/MS fragmentation patterns informs metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
